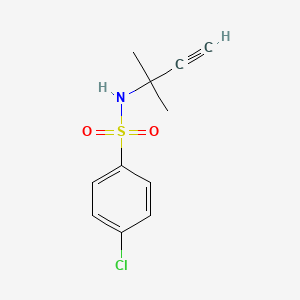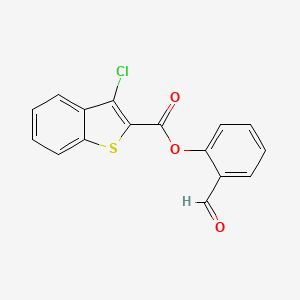
5-acetyl-2-methyl-N-2-naphthyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-2-methyl-N-2-naphthyl-3-furamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This compound has gained attention in the scientific community due to its potential application in the treatment of various neurological disorders.
Mécanisme D'action
5-acetyl-2-methyl-N-2-naphthyl-3-furamide acts as a selective agonist of mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, including glutamate and GABA. This inhibition is thought to contribute to the neuroprotective and cognitive-enhancing effects of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide.
Biochemical and Physiological Effects:
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has several advantages for lab experiments. It is highly selective for mGluR7, which allows for more precise studies of its effects. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide is its relatively short half-life, which may make it difficult to study in vivo.
Orientations Futures
There are several future directions for the study of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide may have potential as a cognitive enhancer for the treatment of schizophrenia and depression. Further studies are needed to fully understand the biochemical and physiological effects of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide involves a multi-step process. The first step is the synthesis of 2-naphthylamine, which is then reacted with acetyl chloride to form 2-acetylnaphthalene. The next step involves the reaction of 2-acetylnaphthalene with methylmagnesium bromide to form 5-acetyl-2-methylnaphthalene. Finally, the reaction of 5-acetyl-2-methylnaphthalene with furfurylamine in the presence of trifluoroacetic acid leads to the formation of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide.
Applications De Recherche Scientifique
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to improve cognitive function in animal models of schizophrenia and depression.
Propriétés
IUPAC Name |
5-acetyl-2-methyl-N-naphthalen-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11(20)17-10-16(12(2)22-17)18(21)19-15-8-7-13-5-3-4-6-14(13)9-15/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNZRDCGSWCZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B5868142.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)


![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)
![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)

![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)
![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)
